molecular formula C11H15BO2 B14150699 2-Mesityl-1,3,2-dioxaborolane CAS No. 214360-89-1

2-Mesityl-1,3,2-dioxaborolane

Cat. No.: B14150699
CAS No.: 214360-89-1
M. Wt: 190.05 g/mol
InChI Key: OJOJHMBTQRIMQJ-UHFFFAOYSA-N
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Description

2-Mesityl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C₁₁H₁₅BO₂. It is a boronic ester derived from mesitylene and ethylene glycol. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesityl-1,3,2-dioxaborolane can be synthesized through the reaction of mesitylene with boronic acid derivatives. One common method involves the reaction of mesitylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the synthesis process makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Mesityl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Mesityl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic ester and the aryl halide. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Mesityl-5,5-dimethyl-1,3,2-dioxaborinane
  • Bis(pinacolato)diboron

Comparison: 2-Mesityl-1,3,2-dioxaborolane is unique due to its mesityl group, which provides steric hindrance and enhances the stability of the compound. Compared to bis(pinacolato)diboron, it offers better selectivity in certain coupling reactions. The presence of the mesityl group also makes it more resistant to hydrolysis compared to other boronic esters .

Properties

CAS No.

214360-89-1

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H15BO2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3

InChI Key

OJOJHMBTQRIMQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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